Backbone Coordinate Precision for High-Resolution Structural Studies
E6apc1 exhibits superior backbone coordinate precision among the E6-binding zinc finger series. The NMR ensemble for E6apc1 has a backbone RMSD of 0.37 ± 0.13 Å (residues 3–26), which is the most precise among all structurally characterized E6-binding peptides in this study. In comparison, the structurally related functional inhibitor E6apc2 shows a backbone RMSD of 0.27 ± 0.10 Å (residues 3–25), but this higher precision is coupled with significant structural differences in the binding motif region. The backbone RMSD between E6apc1 and E6apc2 for residues 3–25 is 1.2 Å, confirming that these are distinct structural entities [1].
| Evidence Dimension | Backbone coordinate precision (RMSD) |
|---|---|
| Target Compound Data | 0.37 ± 0.13 Å (residues 3-26) |
| Comparator Or Baseline | E6apc2: 0.27 ± 0.10 Å (residues 3-25); E6apn1: 0.32 ± 0.10 Å (residues 3-20); Minimal peptide E6apm: Not applicable (unstructured) |
| Quantified Difference | E6apc1 vs. E6apc2 backbone RMSD: 1.2 Å; E6apc1 vs. Sp1 parent scaffold (1SP1) helix residues 15-25 RMSD: 0.4 Å |
| Conditions | Solution NMR, 50-conformer ensemble, residues 3–26 superimposed, aqueous buffer (10 mM imidazole-d4, 4 mM ZnSO4, 1 mM DTT-d10, pH 6.0, 298 K) |
Why This Matters
High backbone precision enables unambiguous atomic-level mapping of the E6-binding interface, critical for structure-based drug design and computational docking studies.
- [1] Liu Y, Liu Z, Androphy E, Chen J, Baleja JD. Design and characterization of helical peptides that inhibit the E6 protein of papillomavirus. Biochemistry. 2004 Jun 15;43(23):7421-31. PMID: 15182185. DOI: 10.1021/bi049552a. View Source
